Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
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Overview
Description
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₂₉NO₇ and its molecular weight is 503.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Carbohydrates
This compound has been utilized as a key intermediate in the synthesis of complex carbohydrate structures, such as oligosaccharides and glycoconjugates. For instance, it has been employed in the creation of analogues of beta-D-GalNAc, which is part of the terminal trisaccharide of globotetraose, contributing to our understanding of carbohydrate-based interactions in biological systems (Nilsson, Wendler, & Magnusson, 1994).
Glycoprotein Research
The compound has been instrumental in the synthesis of structures mimicking parts of glycoprotein hormones, such as lutropin, which plays a crucial role in reproductive biology. This research aids in deciphering the structural and functional aspects of glycoproteins in hormone action (Nishimura & Kuzuhara, 1990).
Development of Glycosyl Donors
Additionally, this compound serves as a precursor in the development of glycosyl donors for glycosylation reactions, which are fundamental in the assembly of glycan structures. These donors are critical for the synthesis of diverse oligosaccharides, providing insights into the synthesis and function of glycans in biological systems (Ogawa & Nakabayashi, 1981).
Investigation of X-Antigenic Structures
Research involving this compound has also contributed to the synthesis of oligosaccharides containing X-antigenic trisaccharides. These studies are significant for understanding the molecular basis of blood group antigens and their role in immune response and pathogen recognition (Jain & Matta, 1992).
Mechanism of Action
Target of Action
It is known that this compound is frequently employed within the biomedical sector for studying diverse maladies such as diabetes and specific cancer variants .
Mode of Action
This glucose analog is known to intricately impede cellular procedures, potentially thwarting malignant expansion .
Result of Action
It is suggested that the compound may have potential in combating an array of ailments including cancer and inflammation .
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO7/c1-34-29-24(30-27(32)21-14-8-9-15-22(21)28(30)33)26(36-17-20-12-6-3-7-13-20)25(31)23(37-29)18-35-16-19-10-4-2-5-11-19/h2-15,23-26,29,31H,16-18H2,1H3/t23-,24-,25-,26-,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGWWXBDCFGNEC-ZOLYYXPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469885 |
Source
|
Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97242-79-0 |
Source
|
Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.